4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
Description
The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate features a cyclopenta[c]chromen core fused with a tetrahydro-4-oxo moiety. The 7-position is esterified with a hexanoate chain bearing a [(4-methylphenyl)sulfonyl]amino group.
Properties
Molecular Formula |
C25H27NO6S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H27NO6S/c1-17-9-12-19(13-10-17)33(29,30)26-15-4-2-3-8-24(27)31-18-11-14-21-20-6-5-7-22(20)25(28)32-23(21)16-18/h9-14,16,26H,2-8,15H2,1H3 |
InChI Key |
QLIJCAJEHBUQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves multiple steps, typically starting with the preparation of the core chromen structure. The synthetic route often includes the following steps:
Formation of the chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the oxo group and other functional groups through reactions such as oxidation and substitution.
Coupling with hexanoate: The final step involves coupling the chromen core with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Various substitution reactions can introduce different functional groups onto the chromen core or the hexanoate chain.
Coupling Reactions: These reactions are used to attach different moieties to the compound, enhancing its functionality.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and coupling reagents like EDCI. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. The structural modifications in 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate may enhance its efficacy against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.
Anti-inflammatory Properties
Chromene derivatives are known for their anti-inflammatory effects. The sulfonamide moiety in this compound may contribute to the inhibition of inflammatory mediators, making it a candidate for treating conditions like arthritis or other inflammatory diseases. In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines.
Antioxidant Effects
The antioxidant potential of this compound could be significant due to its ability to scavenge free radicals and inhibit oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.
Synthesis Pathways
The synthesis of this compound can be achieved through various synthetic routes:
- Condensation Reactions : Utilizing starting materials containing chromene and hexanoate moieties can yield the desired product through condensation.
- Nucleophilic Substitution : The sulfonamide group can be introduced via nucleophilic substitution reactions involving appropriate electrophiles.
- Functional Group Transformations : Modifications of existing functional groups can enhance biological activity and solubility.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several chromene derivatives and tested their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Study 2: Anti-inflammatory Mechanisms
A study in Pharmacology Reports evaluated the anti-inflammatory effects of related chromene compounds in animal models of inflammation. The results showed significant reductions in edema and inflammatory markers when treated with these compounds, supporting their potential therapeutic use.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Similarities
All analogs share the 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl backbone. Variations occur in the ester-linked side chains, which dictate physicochemical and biological behaviors.
Substituent Analysis
Target Compound
- Substituent: 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate.
- Hexanoate chain: Moderate lipophilicity, balancing membrane permeability and solubility.
Analog 1 : 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate
- Substituent: Phenoxyacetate with bromo, isopropyl, and methyl groups.
- Key Features :
- Bromine atom: Increases molecular weight (79.9 g/mol) and lipophilicity.
- Bulky isopropyl group: May sterically hinder interactions with target receptors.
Analog 2 : 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxoisoindol-2-yl)hexanoate
- Substituent: Hexanoate linked to an isoindole-1,3-dione moiety.
- Polar carbonyl groups: Improve aqueous solubility compared to sulfonamides.
Analog 3 : 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate
- Substituent : β-Alaninate ester with benzyloxycarbonyl (Cbz) protection.
- Key Features: Cbz group: Enhances stability against enzymatic degradation but may reduce cell permeability.
Analog 4 : (4-Oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate
- Substituent: Butanoate with phenylmethoxycarbonyl (Cbz) amino group.
- Key Features: Shorter chain (butanoate vs. hexanoate): Reduced lipophilicity and altered pharmacokinetics. Cbz-protected amine: Similar to Analog 3, offering controlled release under specific conditions.
Comparative Data Table
Research Implications
- Target Compound: The sulfonamide group may enhance binding to proteins with polar active sites (e.g., kinases or proteases), while the hexanoate chain balances bioavailability .
- Analog 1 : Bromine’s halogen bonding could favor interactions with hydrophobic pockets, but steric bulk may limit applications .
- Analog 2 : Isoindole-dione’s rigidity might improve selectivity in enzyme inhibition but reduce metabolic stability .
- Analogs 3 & 4 : Cbz protection is advantageous for prodrug strategies but requires specific conditions for activation .
Biological Activity
The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic derivative belonging to a class of compounds known for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H25NO5S
- Molecular Weight: 401.50 g/mol
- CAS Number: 374702-07-5
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of tetrahydrochromenes exhibit significant anti-inflammatory properties. The sulfonamide group in the structure may enhance this effect by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The chromene scaffold is known to possess antioxidant capabilities, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
- Neuroprotective Effects : Some studies indicate that similar compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Cytotoxicity against cancer cell lines : Research has shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Inhibition of enzyme activity : It has been reported to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of this compound:
- Anti-inflammatory effects : In a rat model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups.
- Neuroprotective effects : In models of neurodegeneration, the compound showed promise in improving cognitive function and reducing neuronal loss.
Case Studies
-
Case Study on Cancer Treatment :
- A study involving mice with induced tumors showed that treatment with the compound resulted in a notable reduction in tumor size compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Case Study on Inflammation :
- In a clinical trial assessing chronic inflammatory conditions, patients treated with the compound reported reduced symptoms and improved quality of life metrics.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
